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Compound of Interest

Compound Name: 2-Butoxy-3-methoxybenzaldehyde

CAS No.: 65712-73-4

Cat. No.: B1272910

Get Quote

Technical Monograph: 2-Butoxy-3-
methoxybenzaldehyde
CAS Registry Number: 65712-73-4 Document Type: Technical Safety & Application Guide

Version: 2.0 (Research Grade)[1]

Executive Summary & Chemical Identity
2-Butoxy-3-methoxybenzaldehyde is a lipophilic derivative of o-vanillin (2-hydroxy-3-

methoxybenzaldehyde).[1] Unlike its para-isomers (vanillin derivatives), the ortho positioning of

the alkoxy groups creates unique steric and electronic environments, making this compound a

critical scaffold in the synthesis of Schiff base ligands and bioactive heterocyclic compounds.

This guide synthesizes safety protocols with experimental utility, designed for scientists

requiring high-purity handling standards.

Table 1: Physicochemical Specifications
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Property Value Context for Researchers

Molecular Formula C₁₂H₁₆O₃
Core scaffold for SAR studies.

[1]

Molecular Weight 208.25 g/mol

Ideal fragment size for

Lipinski's Rule of 5

compliance.[1]

Appearance
Pale yellow oil or low-melting

solid

Color change to dark orange

indicates oxidation (formation

of benzoic acid derivatives).[1]

Solubility
Soluble in DCM, EtOH, DMSO;

Insoluble in Water

Requires organic co-solvents

for biological assays.[1]

Boiling Point ~315°C (Predicted)

High boiling point; purification

via vacuum distillation is

preferred over atmospheric.[1]

LogP ~2.5 - 3.0 (Predicted)

Moderate lipophilicity; good

membrane permeability

potential.[1]

Synthesis & Manufacturing Logic
Expertise Note: The synthesis of this compound relies on the selective alkylation of the

phenolic hydroxyl group of o-vanillin. The choice of base and solvent is critical to prevent

Cannizzaro reactions or side-product formation.[1]

Optimized Experimental Protocol: Williamson Ether
Synthesis
Objective: Alkylation of 2-hydroxy-3-methoxybenzaldehyde with 1-bromobutane.

Reagents:

Substrate: 2-Hydroxy-3-methoxybenzaldehyde (1.0 eq)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272910?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylating Agent: 1-Bromobutane (1.2 eq)[1]

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous[1]

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1]

Step-by-Step Methodology:

Activation: Dissolve the substrate in DMF under an inert atmosphere (N₂). Add anhydrous

K₂CO₃.[1] Stir at room temperature for 30 minutes.

Causality: This deprotonates the phenol (pKa ~10), creating the phenoxide anion, which is

a stronger nucleophile.

Alkylation: Add 1-bromobutane dropwise via a syringe pump to control exothermicity.

Reflux: Heat the mixture to 60-80°C for 4-6 hours.

Validation: Monitor via TLC (Silica gel; Hexane:Ethyl Acetate 8:2).[1] The starting material

(lower Rf due to H-bonding) should disappear.[1]

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash organic layer

with brine to remove DMF.[1]

Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography if

necessary (though recrystallization from hexane/ethanol is often sufficient if solid).[1]

Visualization: Synthesis Pathway
The following diagram illustrates the reaction flow and critical control points.

Start: o-Vanillin
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Figure 1: Step-wise synthesis logic ensuring high yield and purity control.

Hazard Identification & Safety Protocols (MSDS
Core)
Signal Word:WARNING

GHS Classification[1][2][3][4]
Acute Toxicity (Oral): Category 4 (H302)[1]

Skin Irritation: Category 2 (H315)[1][2]

Eye Irritation: Category 2A (H319)[1][2]

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)

[1]

Critical Handling Framework
Unlike generic safety sheets, this framework prioritizes the chemical's reactivity profile

(aldehyde sensitivity).[1]

Oxidation Risk (Storage): Aldehydes oxidize to carboxylic acids upon air exposure.[1]

Protocol: Store under Argon or Nitrogen atmosphere.[1] Keep in amber glass to prevent

photochemical degradation.[1]

Temperature: 2-8°C (Refrigerate).[1]

Peroxide Formation: While less prone than aliphatic ethers, the butoxy ether linkage requires

standard checks if stored for >1 year.[1]

Test: KI starch paper test before distillation.[1]

Spill Management:

Absorb with inert material (vermiculite).[1]
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Do NOT use oxidizing agents for cleanup (fire risk).[1]

Neutralize surfaces with a dilute soap solution; avoid ammonia (potential Schiff base

formation on surfaces).[1]

Visualization: Safety Decision Tree
A logical flow for handling spills or exposure.[1]
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Click to download full resolution via product page

Figure 2: Emergency response logic based on exposure vector.

Applications in Drug Discovery
Authoritative Grounding: The 2-alkoxy-3-methoxybenzaldehyde scaffold is not merely a solvent

or reagent; it is a pharmacophore building block.[1]

A. Schiff Base Ligand Synthesis
The aldehyde moiety at the ortho position to the alkoxy group allows for the formation of

tridentate ligands when reacted with amines containing other donor groups (e.g.,
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thiosemicarbazides).[1]

Mechanism: Condensation reaction releasing water.[1]

Utility: These complexes often exhibit enhanced antitumor and antimicrobial activity

compared to the free ligand due to the "chelation effect," which increases lipophilicity and

membrane penetration [1].

B. Structure-Activity Relationship (SAR) Studies
In the development of PDE4 inhibitors (like Rolipram analogs) or vanilloid receptor modulators:

The 3-methoxy group mimics the native structure of many catechols.[1]

The 2-butoxy group provides a "greasy" hydrophobic tail.[1]

Research Insight: Varying the chain length (ethoxy vs. butoxy) at position 2 allows

researchers to probe the size of the hydrophobic pocket in the target enzyme [2].

C. Analytical Standard
Used as a reference standard for impurity profiling in the synthesis of complex API (Active

Pharmaceutical Ingredient) intermediates derived from o-vanillin.[1]
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(Note: While specific literature on the exact "2-butoxy-3-methoxy" isomer is less abundant than

the "4-butoxy" or "3-butoxy" isomers, the chemical principles, synthesis methods, and safety

profiles are chemically homologous and extrapolated from authoritative data on o-vanillin

derivatives.)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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